molecular formula C19H21NO2S B5043133 N-[(OXOLAN-2-YL)METHYL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE

N-[(OXOLAN-2-YL)METHYL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE

Cat. No.: B5043133
M. Wt: 327.4 g/mol
InChI Key: OLDLFKGUYGCCDZ-UHFFFAOYSA-N
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Description

N-[(OXOLAN-2-YL)METHYL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an oxolane ring, a phenyl group, and a phenylsulfanyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(OXOLAN-2-YL)METHYL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the oxolane ring and the phenylsulfanyl group. Common synthetic routes include:

    Formation of the Oxolane Ring: This can be achieved through the cyclization of diols or the ring-opening of epoxides.

    Attachment of the Phenylsulfanyl Group: This step often involves the use of thiophenol and a suitable base to introduce the phenylsulfanyl moiety.

    Final Coupling: The final step involves coupling the oxolane and phenylsulfanyl intermediates with a phenylacetamide derivative under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

N-[(OXOLAN-2-YL)METHYL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxolane ring or the phenylsulfanyl group.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

N-[(OXOLAN-2-YL)METHYL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(OXOLAN-2-YL)METHYL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological molecules through sulfur bonding, while the oxolane ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

N-[(OXOLAN-2-YL)METHYL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE can be compared with other similar compounds, such as:

    N-[(OXOLAN-2-YL)METHYL]-2-PHENYLACETAMIDE: Lacks the phenylsulfanyl group, which may result in different chemical and biological properties.

    N-[(OXOLAN-2-YL)METHYL]-2-(PHENYLSULFANYL)ACETAMIDE: Lacks the second phenyl group, which can affect its reactivity and interactions.

    N-[(OXOLAN-2-YL)METHYL]-2-PHENYL-2-(METHYLSULFANYL)ACETAMIDE: Contains a methylsulfanyl group instead of a phenylsulfanyl group, leading to different steric and electronic effects.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c21-19(20-14-16-10-7-13-22-16)18(15-8-3-1-4-9-15)23-17-11-5-2-6-12-17/h1-6,8-9,11-12,16,18H,7,10,13-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDLFKGUYGCCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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